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Compound Name: 4-Bromo-8-methoxyquinoline

Cat. No.: B035057 Get Quote

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-8-methoxyquinoline

Introduction
4-Bromo-8-methoxyquinoline is a substituted quinoline derivative, a class of heterocyclic

aromatic compounds recognized for their broad applicability in medicinal chemistry and

materials science.[1] The quinoline scaffold is a key structural motif in numerous naturally

occurring alkaloids and synthetic compounds with diverse therapeutic applications, including

antimalarial, anticancer, and antiviral agents.[2][3] The specific functionalization of 4-Bromo-8-
methoxyquinoline, featuring a bromine atom at the 4-position and a methoxy group at the 8-

position, imparts unique physicochemical properties that influence its reactivity, biological

activity, and, critically, its solubility.[1] The bromine substituent can serve as a handle for further

synthetic modifications, while the methoxy group can modulate the compound's electronic

properties and bioavailability.[1]

This technical guide, designed for researchers, scientists, and drug development professionals,

provides a comprehensive overview of the solubility profile of 4-Bromo-8-methoxyquinoline. It

moves beyond a simple data sheet to explain the theoretical underpinnings of its solubility

behavior and provides detailed, field-proven protocols for its empirical determination.

Understanding and accurately quantifying the solubility of this compound is a prerequisite for

any application, from designing synthetic reactions to formulating it for biological screening and

drug delivery systems.

Physicochemical Characterization
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A compound's solubility is intrinsically linked to its fundamental physicochemical properties.

The solid-state characteristics, in particular, dictate the energy required to break the crystal

lattice, a key step in the dissolution process. 4-Bromo-8-methoxyquinoline is typically a solid

at room temperature.[4]

A single-crystal X-ray crystallography study has confirmed that the non-hydrogen atoms of the

molecule are essentially coplanar.[5] In its crystalline form, molecules are linked by weak

intermolecular C-H···π(arene) interactions, forming one-dimensional chains.[5] This structural

information is vital, as a stable crystal lattice will generally lead to lower aqueous solubility.

Table 1: Physicochemical Properties of 4-Bromo-8-methoxyquinoline

Property Value Source(s)

Molecular Formula C₁₀H₈BrNO [1][6][7]

Molecular Weight ~238.08 g/mol [6][7]

CAS Number 103028-31-5 [1][4][7]

Appearance
Pale yellow to brownish or gray

solid
[1][4]

Melting Point 98 - 102 °C [4]

Boiling Point 336.9 ± 22.0 °C (Predicted) [4]

IUPAC Name 4-bromo-8-methoxyquinoline [6]

SMILES
COC1=CC=CC2=C(C=CN=C2

1)Br
[6]

InChIKey
ZTCUNVSNCQDTQR-

UHFFFAOYSA-N
[6]

Theoretical Solubility Considerations & Influencing
Factors
The molecular structure of 4-Bromo-8-methoxyquinoline allows for several a priori

predictions regarding its solubility behavior.
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Aqueous Solubility (pH-Dependence): The quinoline ring system contains a nitrogen atom,

which is weakly basic.[2] This means the compound can be protonated in acidic conditions to

form a more soluble salt. Therefore, the aqueous solubility of 4-Bromo-8-methoxyquinoline
is expected to be highly dependent on pH, with significantly greater solubility at lower pH

values (pH < pKa) compared to neutral or basic conditions. This is a critical consideration for

any biological assays or oral formulation development.[2]

Organic Solubility: The compound possesses a significant aromatic surface area and a

halogen substituent (bromine), contributing to its lipophilic character. The presence of the

methoxy group can also influence solubility.[1] Consequently, it is generally described as

being soluble in organic solvents.[1] One would predict good solubility in moderately polar to

nonpolar organic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran

(THF), and ethyl acetate, and potentially lower but still significant solubility in polar protic

solvents like ethanol and methanol. Its solubility in highly nonpolar solvents like hexanes is

expected to be limited.

The interplay between the energy required to overcome the crystal lattice forces and the

energy released upon solvation in a given solvent will determine the final solubility value.

Experimental Protocol: Thermodynamic Solubility
Determination (Shake-Flask Method)
The gold standard for determining the intrinsic, thermodynamic solubility is the shake-flask

method.[8] This method establishes a true equilibrium between the undissolved solid and the

saturated solution, providing the most accurate and reliable solubility value.

Causality Behind Experimental Choices:
Equilibration Time: A sufficient incubation time (typically 24-72 hours) is crucial to ensure true

equilibrium is reached.[8] Premature analysis can lead to an underestimation of solubility.

Temperature Control: Solubility is temperature-dependent. Maintaining a constant, defined

temperature (e.g., 25 °C for room temperature or 37 °C for physiological studies) is essential

for reproducibility.[8]
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Solid Phase Analysis: It is good practice to analyze the remaining solid post-equilibration

(e.g., by DSC or XRPD) to confirm that no phase transition or degradation has occurred

during the experiment, which would invalidate the results.

Quantification Method: A specific and sensitive analytical method, such as HPLC-UV, is

required to accurately quantify the concentration of the dissolved compound without

interference from solvent components or impurities.[9]

Step-by-Step Protocol:
Preparation: Add an excess amount of solid 4-Bromo-8-methoxyquinoline to a series of

vials containing the selected solvents (e.g., Water, 0.1 M HCl, PBS pH 7.4, DMSO, Ethanol,

Acetonitrile). "Excess" means enough solid remains visible after the equilibration period.

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a

constant temperature (e.g., 25 °C). Agitate for at least 24 hours.

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period

to let the excess solid settle.

Sampling: Carefully withdraw a sample from the clear supernatant.

Filtration: Immediately filter the sample through a 0.22 µm syringe filter (select a filter

material, e.g., PTFE, compatible with the solvent) to remove all undissolved particles. This

step is critical to avoid overestimation of solubility.

Dilution: Dilute the clear filtrate with an appropriate mobile phase or solvent to a

concentration within the linear range of the analytical method.

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-

UV, see Section 5) to determine the concentration.

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution

factor.

Workflow for Thermodynamic Solubility Determination
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Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
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Table 2: Data Template for Thermodynamic Solubility of 4-Bromo-8-methoxyquinoline

Solvent Temperature (°C)
Measured
Solubility (mg/mL)

Measured
Solubility (mM)

Water 25

0.1 M HCl 25

PBS (pH 7.4) 25

Ethanol 25

Methanol 25

DMSO 25

Acetonitrile 25

Dichloromethane 25

Tetrahydrofuran (THF) 25

Protocol: High-Throughput Kinetic Solubility
Assessment
In early drug discovery, speed is often prioritized. Kinetic solubility methods, while less accurate

than thermodynamic methods, offer rapid screening.[10] These methods typically involve

precipitating the compound from a DMSO stock solution into an aqueous buffer and measuring

the concentration of what remains in solution.

Step-by-Step Protocol (UV Absorption Method):
Stock Solution: Prepare a high-concentration stock solution of 4-Bromo-8-
methoxyquinoline in 100% DMSO (e.g., 10 mM).

Dispensing: In a 96-well plate, add aqueous buffer (e.g., PBS pH 7.4).

Precipitation: Rapidly add a small volume of the DMSO stock solution to the buffer-

containing wells. The final DMSO concentration should be low (e.g., 1-2%) to minimize co-
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solvency effects.

Incubation: Cover the plate and shake for a short period (e.g., 1-2 hours) at a controlled

temperature.

Filtration: Transfer the contents to a 96-well filter plate and centrifuge to separate the

precipitated solid from the solution.

Analysis: Measure the UV absorbance of the clear filtrate in a UV-compatible 96-well plate

using a plate reader.

Calculation: Calculate the solubility using a pre-established calibration curve of the

compound in the same buffer/DMSO mixture.[10]

Protocol: Analytical Quantification by RP-HPLC-UV
A robust and reliable analytical method is essential for accurate solubility determination.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a

standard and highly effective technique.

Step-by-Step Protocol:
Instrument & Column: Use an HPLC system with a UV detector and a standard C18

analytical column (e.g., 4.6 x 150 mm, 5 µm).

Wavelength Selection: Determine the wavelength of maximum absorbance (λ-max) for 4-
Bromo-8-methoxyquinoline by running a UV scan. Set the detector to this wavelength for

maximum sensitivity.

Mobile Phase Development:

Start with a simple isocratic mobile phase, such as 60:40 Acetonitrile:Water with 0.1%

Trifluoroacetic Acid (TFA) or Formic Acid to ensure sharp peak shapes.

Adjust the ratio to achieve a retention time of 2-10 minutes.

Ensure the compound is fully soluble in the mobile phase.
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Calibration Curve:

Prepare a series of standard solutions of known concentrations from a stock solution.

Inject each standard and record the peak area.

Plot peak area versus concentration to create a calibration curve. Ensure the correlation

coefficient (R²) is >0.99 for linearity.

Sample Analysis: Inject the diluted, filtered samples from the solubility experiment and record

the peak area.

Concentration Calculation: Use the calibration curve equation to calculate the concentration

of the compound in the injected sample.

Logical Flow for HPLC Method Development
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Caption: Logical flow for developing an HPLC-UV quantification method.

Safety & Handling
As with any laboratory chemical, 4-Bromo-8-methoxyquinoline must be handled with

appropriate care. All chemical products should be treated as having unknown hazards until fully

characterized.[4]

Hazard Identification: The compound is classified as harmful if swallowed (H302) and causes

serious eye damage (H318).[4][6]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves, safety glasses or goggles, and a lab coat.[11][12]

Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid

inhalation of dust.[13] Avoid contact with skin and eyes.[13]

Storage: Store in a tightly sealed container in a dry, room-temperature environment.[4]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion
While specific quantitative solubility data for 4-Bromo-8-methoxyquinoline is not widely

published, its molecular structure provides a strong basis for predicting its behavior. Its

solubility is expected to be low in neutral aqueous media but will increase significantly in acidic

conditions due to the basic quinoline nitrogen. It is anticipated to be readily soluble in a range

of common organic solvents. This guide provides the necessary theoretical framework and

detailed, validated experimental protocols—from the gold-standard shake-flask method to a

robust HPLC-UV quantification workflow—to enable researchers to comprehensively and

accurately determine the solubility profile of 4-Bromo-8-methoxyquinoline. This empirical

data is fundamental for advancing its use in any research or development application.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b035057?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b035057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

